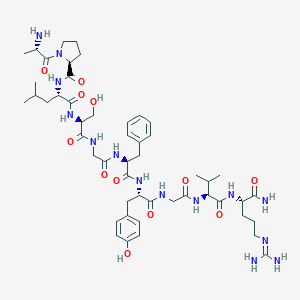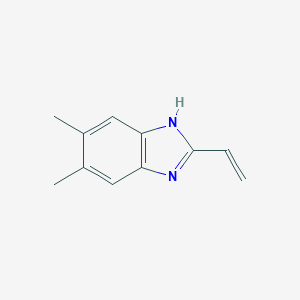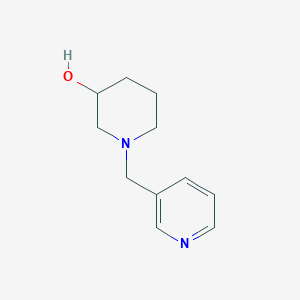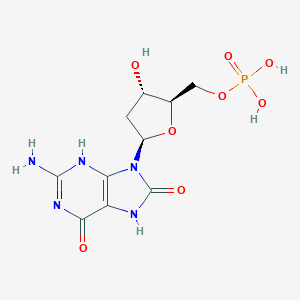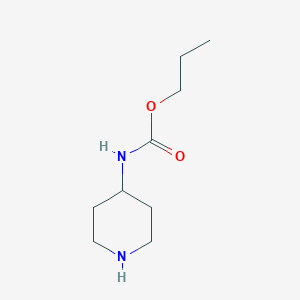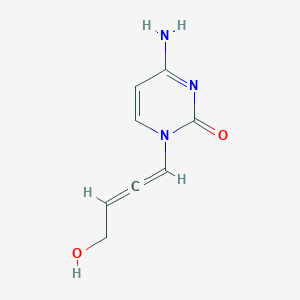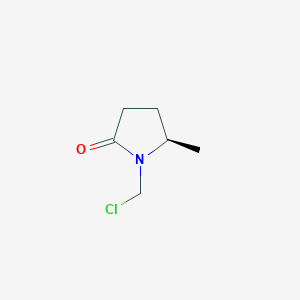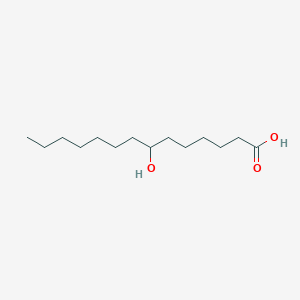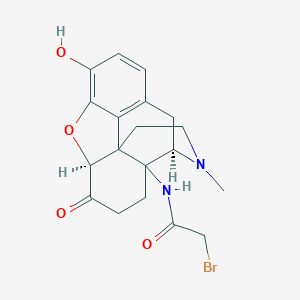
H2Bamo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H2Bamo is a novel compound that has been synthesized through a unique method. This compound has shown promising results in scientific research applications due to its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
H2Bamo exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is a major contributor to the development of various diseases. Additionally, H2Bamo has been shown to activate various signaling pathways that regulate cell growth and differentiation.
Effets Biochimiques Et Physiologiques
H2Bamo has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. Additionally, H2Bamo has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using H2Bamo in lab experiments is its high purity and stability. Additionally, H2Bamo is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using H2Bamo is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of H2Bamo in scientific research. One potential direction is the development of H2Bamo-based therapies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms by which H2Bamo exerts its effects. Finally, studies are needed to determine the optimal dosage and administration of H2Bamo for use in various experiments and therapies.
Conclusion
In conclusion, H2Bamo is a novel compound that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for the development of new therapies for various diseases.
Méthodes De Synthèse
H2Bamo is synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-amino-1,2-propanediol in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. This method has been optimized to obtain high yields of pure H2Bamo.
Applications De Recherche Scientifique
H2Bamo has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, H2Bamo has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
126104-23-2 |
|---|---|
Nom du produit |
H2Bamo |
Formule moléculaire |
C19H21BrN2O4 |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
N-[(4R,7aS)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-3,13,17,23H,4-9H2,1H3,(H,21,25)/t13-,17-,18?,19?/m1/s1 |
Clé InChI |
GASWSISFZKIKGN-GYCZLJAUSA-N |
SMILES isomérique |
CN1CCC23[C@H]4C(=O)CCC2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Synonymes |
14-beta-(bromoacetamido)-7,8-dihydromorphinone 14-bromoacetamido-7,8-dihydromorphinone H2BAMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



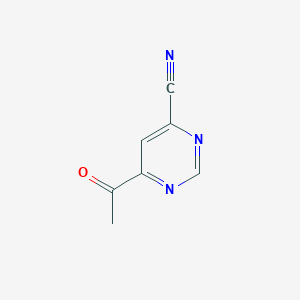
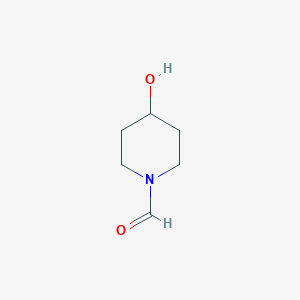
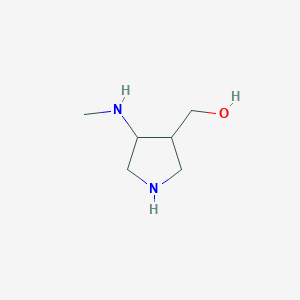
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
